Ro0711401

Description

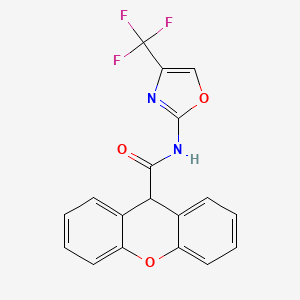

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDLBUOSWGZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ro0711401: A Technical Guide to a Selective mGlu1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro0711401 is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). By binding to an allosteric site on the receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation has shown therapeutic potential in preclinical models of neurological disorders, including spinocerebellar ataxia type 1 (SCA1), absence epilepsy, and autoimmune encephalomyelitis. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and an illustration of its place within the mGlu1 signaling pathway.

Core Compound Properties and In Vitro Pharmacology

This compound is a small molecule that acts as a positive allosteric modulator of the mGlu1 receptor. Unlike an agonist, it does not activate the receptor directly but potentiates the action of glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling, as its effect is dependent on the presence of the endogenous agonist.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Description |

| EC₅₀ | 56 nM | HEK293 cells expressing rat mGlu1 receptor | Measurement of the potentiation of glutamate-induced intracellular calcium mobilization.[1][2][3] |

In Vivo Preclinical Efficacy

This compound has demonstrated significant efficacy in various rodent models of neurological diseases, highlighting its potential as a therapeutic agent.

Table 2: Summary of In Vivo Studies with this compound

| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |

| Spinocerebellar Ataxia Type 1 (SCA1) transgenic mice | Spinocerebellar Ataxia | 10 mg/kg, subcutaneous (s.c.) | Prolonged improvement in motor performance on rotarod and paw-print tests.[1] | Notartomaso et al., 2013 |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence Epilepsy | Not specified | Reduction in the frequency of spike-and-wave discharges.[1] | N/A |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | Multiple Sclerosis | Not specified | Improvement in motor signs. | N/A |

Detailed Experimental Protocols

In Vivo Formulation

For in vivo studies, this compound can be prepared in a vehicle suitable for subcutaneous administration.

-

Vehicle: 10% DMSO in corn oil.

-

Preparation: Dissolve this compound in DMSO to create a stock solution. Subsequently, add the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO solution. Ensure the final solution is clear and homogenous before administration.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.

-

Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) that can be set to a constant or accelerating speed.

-

Acclimation: Prior to testing, animals should be acclimated to the testing room for at least 30 minutes.

-

Procedure:

-

Place the mouse on the rotating rod.

-

The rod's rotation is initiated at a low speed (e.g., 4 rpm) and then gradually accelerated to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rod for each animal.

-

Typically, animals are subjected to multiple trials with an inter-trial interval (e.g., 15 minutes).

-

-

Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups. An increase in the latency to fall in the this compound-treated group compared to the vehicle-treated group indicates an improvement in motor coordination.

Paw-Print Analysis for Gait Assessment

Paw-print analysis is a method to quantitatively assess gait abnormalities in rodents.

-

Apparatus: A narrow corridor with a paper-lined floor. A non-toxic, colored ink is used to coat the animal's paws.

-

Procedure:

-

Coat the forepaws and hindpaws of the rodent with different colored inks.

-

Allow the animal to walk down the paper-lined corridor towards a goal box.

-

The resulting paw prints on the paper are then scanned and digitized.

-

-

Data Analysis: Various gait parameters can be measured from the digitized paw prints using image analysis software (e.g., ImageJ). Key parameters include:

-

Stride Length: The distance between consecutive prints of the same paw.

-

Base Width: The perpendicular distance between the left and right hindpaw or forepaw prints.

-

Overlap: The distance between the placement of a forepaw and the subsequent placement of the hindpaw on the same side. Changes in these parameters can indicate alterations in gait and coordination.

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings from neurons (e.g., in brain slices) can be used to assess the effect of this compound on synaptic transmission.

-

Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., cerebellum or hippocampus) using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

-

Recording:

-

Identify a neuron for recording under a microscope with differential interference contrast optics.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.

-

-

Drug Application: this compound is applied to the bath via the perfusion system at a known concentration.

-

Data Acquisition and Analysis:

-

Record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Analyze changes in the amplitude, frequency, and kinetics of these currents in the presence of this compound to determine its effect on synaptic transmission. An increase in the amplitude or frequency of EPSCs in the presence of an mGlu1 agonist would be indicative of the potentiating effect of this compound.

-

Signaling Pathways and Visualizations

This compound enhances the canonical signaling pathway of the mGlu1 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

mGlu1 Receptor Signaling Cascade

Upon binding of glutamate, the mGlu1 receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of ion channels and gene expression.

Caption: mGlu1 receptor signaling pathway potentiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse model of motor dysfunction.

Caption: Workflow for in vivo efficacy testing of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. Its development appears to be in the preclinical stage.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu1 receptor in the central nervous system. Its potent and selective positive allosteric modulation of mGlu1 has shown promise in preclinical models of several neurological disorders characterized by motor dysfunction. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other mGlu1 PAMs. Further studies are warranted to explore its full pharmacological profile, safety, and potential for clinical translation.

References

Ro0711401: A Selective Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 1 (mGlu1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro0711401, with the chemical name N-[4-(Trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). As a non-competitive enhancer of the endogenous ligand glutamate, this compound offers a nuanced approach to modulating glutamatergic neurotransmission. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of mGlu1 modulation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS). The mGlu1 receptor, a member of the Group I mGluRs, is predominantly expressed in the postsynaptic terminals of neurons in brain regions such as the cerebellum, hippocampus, and thalamus. Its activation by glutamate leads to the initiation of a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.

Positive allosteric modulators (PAMs) of mGlu1, such as this compound, represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, potentiating the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers several potential advantages, including a lower risk of receptor desensitization and excitotoxicity that can be associated with direct agonists. This compound has been instrumental as a tool compound for elucidating the physiological and pathophysiological roles of mGlu1, with demonstrated efficacy in preclinical models of neurological disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu1 receptor. It does not possess intrinsic agonist activity but enhances the affinity and/or efficacy of glutamate. This potentiation of the glutamate-induced response leads to an amplification of the downstream signaling cascade. The primary signaling pathway activated by mGlu1 is the Gq/G11 pathway, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 56 nM | Rat mGlu1 in HEK293 cells | Intracellular Calcium Mobilization (FLIPR) | [1] |

| EC50 (Potentiation) | 276.5 nM | Rat mGlu1 | Calcium Mobilization | [2] |

| EC50 (Potentiation) | 246.0 nM | Human mGlu1 | Calcium Mobilization | [2] |

| Glutamate EC50 Fold Shift | ~6.9-fold leftward shift (at 10 µM this compound) | Not Specified | Calcium Mobilization | [2] |

Table 2: Selectivity Profile of this compound

| Receptor/Target | Activity | Notes | Reference |

| mGlu1 | Selective PAM | Potentiates glutamate-induced responses. | [1] |

| mGluR2-8 | Not explicitly quantified in the reviewed literature. | This compound is described as a "selective" mGlu1 PAM, implying lower activity at other mGluR subtypes. | |

| Other CNS Receptors | Not explicitly quantified in the reviewed literature. |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Activity | Orally Active | Not Specified | Oral | |

| Brain Penetration (Kp) | 0.29 | Not Specified | Not Specified |

Note: Detailed pharmacokinetic parameters such as oral bioavailability (F%), Cmax, Tmax, and half-life (t1/2) for this compound are not explicitly provided in the reviewed literature. The Kp value suggests modest brain penetration.

Experimental Protocols

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common method to assess the activity of mGlu1 PAMs like this compound.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line expressing the mGlu1 receptor.

Materials:

-

HEK293 cells stably expressing the rat or human mGlu1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

L-glutamate.

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements and automated liquid handling.

Procedure:

-

Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the cell culture medium from the wells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of L-glutamate in assay buffer. For determining the EC50 of this compound, a fixed, sub-maximal concentration of glutamate (e.g., EC20) is typically used.

-

-

Assay Measurement (FLIPR):

-

Place the cell plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

First Addition: Add the various concentrations of this compound (or vehicle control) to the wells and monitor the fluorescence signal. This step assesses any intrinsic agonist activity of the compound.

-

Second Addition: After a short incubation period with this compound, add the fixed concentration of L-glutamate to all wells and continue to monitor the fluorescence signal.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Normalize the data to the baseline fluorescence.

-

To determine the EC50 of this compound, plot the potentiation of the glutamate response (the peak fluorescence after glutamate addition in the presence of this compound) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.

-

To determine the fold-shift in glutamate potency, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.

-

In Vivo Efficacy Model: Rotarod Test in a Mouse Model of Ataxia

This protocol is used to assess motor coordination and balance, and is a common behavioral test to evaluate the efficacy of compounds like this compound in preclinical models of cerebellar ataxia (e.g., SCA1 mouse model).

Objective: To evaluate the effect of this compound on motor performance in a mouse model of spinocerebellar ataxia type 1 (SCA1).

Materials:

-

SCA1 transgenic mice and wild-type littermate controls.

-

Rotarod apparatus for mice.

-

This compound formulated for subcutaneous (s.c.) injection (e.g., in a vehicle of 10% DMSO and 90% corn oil).

-

Animal scale.

-

Timers.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment begins.

-

Habituation/Training (Optional but Recommended):

-

On the day before the test, mice can be habituated to the rotarod apparatus.

-

Place each mouse on the stationary rod for a short period (e.g., 1 minute).

-

Then, rotate the rod at a low, constant speed (e.g., 4 rpm) for a defined period (e.g., 2-5 minutes). This helps to reduce stress and variability on the testing day.

-

-

Baseline Measurement:

-

On the test day, record the baseline performance of each mouse on the rotarod.

-

The rotarod is typically set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Place the mouse on the rotating rod and start the timer.

-

Record the latency to fall (the time the mouse remains on the rod). A fall is registered when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

-

Perform 2-3 baseline trials with an inter-trial interval of at least 15 minutes.

-

-

Compound Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via subcutaneous injection.

-

-

Post-Dosing Measurement:

-

At specified time points after administration (e.g., 30, 60, 90 minutes, and on subsequent days), re-test the mice on the accelerating rotarod.

-

Record the latency to fall for each trial.

-

-

Data Analysis:

-

Calculate the mean latency to fall for each treatment group at each time point.

-

Use appropriate statistical analysis (e.g., Two-way ANOVA with repeated measures) to compare the performance of the this compound-treated group to the vehicle-treated group.

-

Mandatory Visualizations

Signaling Pathways

Caption: mGlu1 Receptor Signaling Pathway.

Experimental Workflows

Caption: In Vitro Calcium Mobilization Assay Workflow.

Caption: In Vivo Rotarod Test Workflow.

Conclusion

This compound is a well-characterized and selective mGlu1 PAM that has proven to be an invaluable pharmacological tool for investigating the roles of the mGlu1 receptor in the central nervous system. Its ability to potentiate endogenous glutamatergic signaling offers a more physiologically relevant mode of action compared to direct agonists. The data and protocols presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their studies. Further research to fully delineate its selectivity profile against a wider range of targets and to detail its pharmacokinetic properties will be crucial for its potential translation from a preclinical tool to a therapeutic candidate.

References

Ro0711401 for Spinocerebellar Ataxia Type 1 (SCA1) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Ro0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), in the context of Spinocerebellar Ataxia Type 1 (SCA1). This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction to SCA1 and the Rationale for Targeting mGlu1 Receptors

Spinocerebellar Ataxia Type 1 (SCA1) is a progressive neurodegenerative disorder characterized by motor incoordination, gait instability, and dysarthria, stemming primarily from the loss of Purkinje cells in the cerebellum.[1][2] The genetic basis of SCA1 is an expansion of a CAG trinucleotide repeat in the ATXN1 gene, leading to a polyglutamine-expanded ataxin-1 protein.[2][3] This mutant protein is prone to misfolding and forming intranuclear aggregates, which are linked to cellular stress and neuronal death.[4]

The mGlu1 receptor is crucial for synaptic plasticity in the cerebellum, and its dysfunction is implicated in the motor symptoms of SCA1. In SCA1 mouse models, there is a notable reduction in mGlu1 receptor mRNA and protein levels in the cerebellum. This observation provides a strong rationale for investigating drugs that can enhance mGlu1 receptor function as a potential therapeutic strategy for SCA1. This compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor with an EC50 of 56 nM.

Preclinical Efficacy of this compound in SCA1 Mouse Models

Systemic administration of this compound has demonstrated significant and prolonged symptomatic improvement in preclinical mouse models of SCA1.

Motor Coordination and Performance

Studies in symptomatic 30-week-old SCA1 mice (Q154/Q2) have shown that a single subcutaneous injection of this compound (10 mg/kg) leads to a sustained improvement in motor performance on the rotarod and in the paw-print test. Remarkably, this improvement in motor symptoms can last for several days, and no tolerance to the drug has been observed with repeated administration. In contrast, an mGlu1 receptor antagonist, JNJ16259685, worsened motor performance in these mice.

Cognitive Function

Beyond motor deficits, SCA1 is also associated with cognitive dysfunction. In 8-week-old SCA1 mice, which exhibit defects in spatial learning and memory, systemic treatment with this compound (10 mg/kg, s.c.) partially corrected learning deficits in the Morris water maze and restored memory retention.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in SCA1 mouse models.

| Behavioral Outcome | Mouse Model | Treatment | Dosage | Key Findings | Reference |

| Motor Performance (Rotarod) | Symptomatic 30-week-old SCA1 (Q154/Q2) | Single injection | 10 mg/kg, s.c. | Significant improvement in motor performance lasting for several days. | |

| Motor Coordination (Paw Print Test) | Symptomatic 30-week-old SCA1 (Q154/Q2) | Single injection | 10 mg/kg, s.c. | Prolonged improvement in motor coordination. | |

| Spatial Learning and Memory (Morris Water Maze) | 8-week-old SCA1 | Daily injections | 10 mg/kg, s.c. | Partial correction of learning deficits and restoration of memory retention. |

| Molecular/Cellular Outcome | Mouse Model | Treatment | Dosage | Key Findings | Reference |

| mGlu5 Receptor Expression | Symptomatic 30-week-old SCA1 | Single injection | 10 mg/kg, s.c. | Striking reduction of ectopically expressed mGlu5 receptors in Purkinje cells. | |

| GluA2 Subunit of AMPA Receptors | Symptomatic 30-week-old SCA1 | Single injection | 10 mg/kg, s.c. | Increased levels of total and Ser880-phosphorylated GluA2. | |

| Hippocampal Anandamide Levels | 8-week-old SCA1 | Daily injections | 10 mg/kg, s.c. | Enhanced levels of the endocannabinoid anandamide. | |

| Hippocampal 2-Arachidonylglycerol Levels | 8-week-old SCA1 | Daily injections | 10 mg/kg, s.c. | No change in levels. |

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide.

Animal Models

The most commonly used mouse model in these studies is the SCA1 heterozygous transgenic mouse (Q154/Q2). These mice express a mutant human ataxin-1 gene with an expanded CAG repeat, leading to the development of SCA1-like pathology and symptoms. Both presymptomatic (4-week-old and 8-week-old) and symptomatic (30-week-old) mice have been used to assess the effects of this compound.

Drug Administration

This compound is typically administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg. The vehicle used for dissolving this compound is often sesame oil. For acute studies, a single injection is administered, while for studies on cognitive function, daily injections are given prior to behavioral testing.

Behavioral Assessments

-

Rotarod Test: This test is used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

-

Paw Print Test: This test evaluates gait and ataxia by analyzing the footprint patterns of the mice. The coefficient of variation of consecutive strides is often calculated.

-

Morris Water Maze: This is a test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their ability to learn and remember the platform's location is assessed.

Molecular and Cellular Analyses

-

Real-time PCR and Immunoblotting: These techniques are used to measure mRNA and protein levels of target molecules, such as mGlu1 and mGlu5 receptors, in cerebellar and hippocampal tissues.

-

Immunohistochemistry: This method is used to visualize the localization and expression of proteins, such as vGluT2, in brain sections.

-

Measurement of Endocannabinoid Levels: Techniques such as liquid chromatography-mass spectrometry are employed to quantify the levels of endocannabinoids like anandamide and 2-arachidonylglycerol in brain tissue.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the positive allosteric modulation of mGlu1 receptors, which in turn influences several downstream signaling pathways.

Cerebellar Signaling and Neuroadaptive Changes

In the cerebellum of SCA1 mice, a single injection of this compound induces neuroadaptive changes that outlast the drug's presence in the cerebellum. These changes include:

-

A significant reduction in the ectopic expression of mGlu5 receptors in Purkinje cells.

-

An increase in the levels of the total and Ser880-phosphorylated GluA2 subunit of AMPA receptors, which is associated with synaptic plasticity.

-

Modifications in the length of dendritic spines on Purkinje cells.

Figure 1: this compound signaling in the SCA1 cerebellum.

Hippocampal Signaling and Cognitive Improvement

In the hippocampus of 8-week-old SCA1 mice, this compound treatment leads to an increase in the levels of the endocannabinoid anandamide. A hypothetical mechanism suggests that the pharmacological activation of mGlu1 receptors on somatostatin-positive interneurons enhances anandamide production. This, in turn, can activate CB1 receptors, leading to the inhibition of GABA release and subsequent disinhibition of pyramidal neurons, a process that may underlie the observed improvements in learning and memory.

Figure 2: this compound signaling in the SCA1 hippocampus.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in SCA1 mouse models.

Figure 3: Experimental workflow for this compound studies.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for the symptomatic treatment of both motor and cognitive deficits in SCA1. The sustained improvement observed after a single dose and the lack of tolerance are particularly promising aspects. The underlying mechanisms appear to involve complex neuroadaptive changes in the cerebellum and modulation of the endocannabinoid system in the hippocampus.

Future research should focus on:

-

Long-term efficacy and safety studies of this compound in SCA1 models.

-

Elucidation of the precise molecular mechanisms linking mGlu1 receptor modulation to the observed downstream effects.

-

Investigation of the potential of this compound in other types of spinocerebellar ataxias.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment regimens for potential clinical translation.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the therapeutic development of mGlu1 receptor PAMs for SCA1 and related neurodegenerative disorders.

References

- 1. Pharmacological enhancement of mGlu1 metabotropic glutamate receptors causes a prolonged symptomatic benefit in a mouse model of spinocerebellar ataxia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ataxia.org [ataxia.org]

The Role of Ro0711401 in Attenuating Spike-and-Wave Discharges in Absence Epilepsy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound Ro0711401 (also known as SYN119) and its significant role in the reduction of spike-and-wave discharges (SWDs), the characteristic electroencephalographic hallmark of absence epilepsy. This document synthesizes preclinical findings, details the molecular mechanisms of action, outlines experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Absence Epilepsy and the Therapeutic Target

Absence epilepsy is a form of generalized epilepsy characterized by brief, sudden lapses of consciousness accompanied by 3-4 Hz spike-and-wave discharges on an electroencephalogram (EEG).[1] The thalamocortical circuitry, a network of neurons connecting the thalamus and the cerebral cortex, is critically involved in the generation and propagation of these pathological oscillations.[2] A key player in modulating the excitability of this circuit is the metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor that responds to the neurotransmitter glutamate. Preclinical studies have identified a reduction in the function and expression of mGlu1 receptors within the thalamus of the WAG/Rij rat, a well-established genetic model of absence epilepsy.[3] This finding points to the mGlu1 receptor as a promising therapeutic target. This compound has emerged as a significant investigational compound due to its mechanism as a positive allosteric modulator of the mGlu1 receptor.[3]

Mechanism of Action of this compound

This compound is not a direct agonist of the mGlu1 receptor. Instead, it functions as a positive allosteric modulator (PAM) . This means that this compound binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. Consequently, this compound potentiates the downstream signaling cascade initiated by the natural agonist, glutamate, thereby amplifying the physiological activity of the mGlu1 receptor.

Preclinical Efficacy of this compound in a Model of Absence Epilepsy

The primary evidence for the anti-absence activity of this compound comes from studies utilizing the WAG/Rij rat model. This inbred strain spontaneously develops absence-like seizures with characteristic SWDs, making it a valuable tool for preclinical drug screening.

Data Presentation

The following table summarizes the in vivo effects of this compound on spontaneous spike-and-wave discharges in symptomatic eight-month-old WAG/Rij rats, based on the findings reported by Ngomba and colleagues (2011). It is important to note that while the study demonstrated a clear dose-dependent effect, the precise quantitative data (e.g., mean ± SEM, p-values) from the primary publication were not accessible for this review.

| Treatment Group | Dose | Route of Administration | Effect on SWD Incidence | Effect on Mean SWD Duration | Reference |

| Vehicle Control | - | Subcutaneous (s.c.) | Baseline | Baseline | |

| This compound (SYN119) | 10 mg/kg | Subcutaneous (s.c.) | Reduced | No significant change reported | |

| This compound (SYN119) | 30 mg/kg | Subcutaneous (s.c.) | Reduced | Reduced |

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound's effect on spike-and-wave discharges.

Animal Model

-

Strain: Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats.

-

Characteristics: This strain is a genetic model of absence epilepsy, with spontaneous spike-and-wave discharges appearing from the age of 2-3 months and becoming more frequent and longer in duration with age. Studies are typically conducted in adult rats (e.g., 8 months old) exhibiting a stable and robust epileptic phenotype.

-

Housing: Animals are maintained under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.

Surgical Procedure and EEG Recording

-

Electrode Implantation: Under anesthesia, rats are implanted with epidural electrodes over the cerebral cortex (e.g., frontal and parietal cortices) for EEG recording. A reference electrode is typically placed over the cerebellum. The electrodes are secured to the skull with dental acrylic.

-

Recovery: A recovery period of at least one week is allowed post-surgery before any recordings are conducted.

-

EEG Recording: For the experiment, rats are placed in a recording chamber and connected to an EEG amplification system. A baseline EEG is typically recorded for a defined period (e.g., 60 minutes) to determine the spontaneous frequency and duration of SWDs before any pharmacological intervention.

Drug Administration

-

Compound: this compound (SYN119).

-

Formulation: The compound is dissolved in a suitable vehicle for injection.

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Dosing: Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.

Data Analysis

-

SWD Identification: Spike-and-wave discharges are visually identified in the EEG recordings based on their characteristic morphology (a spike component followed by a slow wave), frequency (typically 7-11 Hz in WAG/Rij rats), and amplitude (significantly higher than the background EEG).

-

Quantification: The number of SWDs and the duration of each SWD are quantified over a defined period post-injection and compared to the baseline recordings.

Signaling Pathways and Visualizations

The therapeutic effect of this compound is mediated through the potentiation of the mGlu1 receptor signaling cascade.

mGlu1 Receptor Signaling Pathway

The mGlu1 receptor is a Group I metabotropic glutamate receptor coupled to the Gq/11 G-protein. Upon binding of glutamate, a process enhanced by this compound, the following intracellular signaling cascade is initiated:

-

G-protein Activation: The activated mGlu1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

This signaling cascade ultimately modulates neuronal excitability and synaptic transmission in the thalamocortical circuitry.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anti-epileptic effects of this compound.

Logical Framework

This diagram outlines the logical relationship between the pathophysiology of absence epilepsy in the WAG/Rij model and the therapeutic intervention with this compound.

Conclusion

This compound, a positive allosteric modulator of the mGlu1 receptor, has demonstrated significant efficacy in reducing spike-and-wave discharges in a well-validated preclinical model of absence epilepsy. Its mechanism of action, which involves the potentiation of endogenous glutamatergic signaling in the thalamocortical circuitry, represents a novel and promising therapeutic strategy. The dose-dependent reduction in both the incidence and duration of SWDs underscores the potential of this compound class. Further research, including more detailed quantitative studies and eventual clinical investigation, is warranted to fully elucidate the therapeutic potential of mGlu1 receptor PAMs in the management of absence epilepsy.

References

- 1. Distinct Topographical Patterns of Spike-Wave Discharge in Transgenic and Pharmacologically Induced Absence Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of mGlu5 receptors with the novel enhancer, VU0360172, reduces spontaneous absence seizures in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Neuroprotective Potential of Ro0711401: A Technical Guide for Drug Development Professionals

An In-depth Review of the Preclinical Evidence and Therapeutic Promise of a Selective mGlu1 Positive Allosteric Modulator

Introduction

Ro0711401 is a selective, orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Emerging preclinical evidence suggests that this compound holds significant promise as a neuroprotective agent for a range of neurological disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding the neuroprotective effects of this compound, with a focus on its mechanism of action, preclinical efficacy, and key experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu1 receptor modulation.

Core Compound Data: this compound

| Parameter | Value | Reference |

| Mechanism of Action | Selective Positive Allosteric Modulator (PAM) of mGlu1 Receptor | [1] |

| Potency (EC50) | 56 nM | [1] |

| Activity | Orally active | [1] |

Preclinical Neuroprotective & Ameliorative Efficacy

The neuroprotective and symptom-ameliorating effects of this compound have been most notably demonstrated in a preclinical model of spinocerebellar ataxia type 1 (SCA1), a progressive neurodegenerative disease.

| Animal Model | Treatment Protocol | Key Findings | Statistical Significance | Reference |

| Spinocerebellar Ataxia Type 1 (SCA1) Mouse Model | Single subcutaneous (s.c.) injection of 10 mg/kg this compound | - Significant improvement in motor performance on the rotarod test. - Lasting improvement in motor function for at least 6 days post-injection. | p < 0.05 | [1][2] |

| Rat Model of Absence Epilepsy | Systemic injection (dose not specified) | - Reduced frequency of spike-and-wave discharges. | Not specified | |

| Autoimmune Encephalomyelitis (EAE) Mice | Systemic injection (dose not specified) | - Improvement in motor signs. | Not specified |

Experimental Protocols

In Vivo Neuroprotection and Symptomatic Improvement in SCA1 Mouse Model

Objective: To assess the effect of this compound on motor coordination and performance in a transgenic mouse model of SCA1.

Methodology:

-

Animal Model: Transgenic mice expressing the human SCA1 gene.

-

Treatment: A single subcutaneous injection of this compound at a dose of 10 mg/kg.

-

Behavioral Assessment:

-

Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was measured. This test assesses balance and motor coordination.

-

Paw-Print Test: The gait of the mice was analyzed by examining the pattern of their paw prints as they walked across a narrow beam.

-

-

Data Analysis: Motor performance was compared before and after treatment with this compound. Statistical significance was determined using appropriate statistical tests (e.g., ANOVA).

In Vitro Glutamate-Induced Excitotoxicity Assay (General Protocol)

Objective: To evaluate the neuroprotective effects of a compound against glutamate-induced cell death in a neuronal cell line. While specific data for this compound in this assay is not publicly available, this represents a standard method for such an evaluation.

Methodology:

-

Cell Line: HT22 mouse hippocampal neuronal cells are commonly used as they are susceptible to glutamate-induced oxidative stress.

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Induction of Excitotoxicity: A toxic concentration of glutamate is added to the cell culture medium.

-

Assessment of Cell Viability: After an incubation period, cell viability is measured using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of living cells.

-

Data Analysis: The percentage of viable cells in the treated groups is compared to the glutamate-only control group to determine the neuroprotective effect of the compound.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the positive allosteric modulation of the mGlu1 receptor, which can activate downstream signaling pathways. Interestingly, research has revealed that the neuroprotective signaling of the mGlu1a receptor isoform may proceed through a non-canonical, G-protein-independent pathway involving β-arrestin-1 and the sustained activation of the Extracellular signal-regulated kinase (ERK).

Canonical mGlu1 Receptor Signaling Pathway

The classical signaling pathway for the mGlu1 receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Non-Canonical β-arrestin-1/ERK Neuroprotective Signaling Pathway

Recent evidence suggests a G-protein-independent pathway that is crucial for the neuroprotective effects of mGlu1a receptor activation. This pathway involves the recruitment of β-arrestin-1 to the receptor, which then acts as a scaffold to promote the sustained phosphorylation and activation of ERK. This sustained ERK activation is believed to be a key mediator of the observed neuroprotection.

Pharmacokinetics and Safety

Currently, there is limited publicly available information on the detailed pharmacokinetics, including central nervous system (CNS) penetration and bioavailability, as well as the comprehensive safety and toxicology profile of this compound. For the advancement of this compound into further preclinical and clinical development, these aspects will be critical areas of investigation.

Conclusion and Future Directions

This compound, as a selective and orally active mGlu1 PAM, has demonstrated significant potential in preclinical models, particularly in the context of spinocerebellar ataxia type 1. The elucidation of a non-canonical, β-arrestin-1-dependent neuroprotective signaling pathway provides a novel mechanistic framework for its therapeutic effects.

For drug development professionals, the following areas warrant further investigation to fully realize the therapeutic potential of this compound:

-

Expanded Efficacy Studies: Evaluation of this compound in a broader range of neurodegenerative disease models, including those for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

-

In Vitro Neuroprotection Assays: Detailed characterization of the neuroprotective effects of this compound against various insults, such as glutamate excitotoxicity and oxidative stress, to determine its potency and efficacy in direct neuronal protection.

-

Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

-

Safety and Toxicology: Rigorous preclinical safety and toxicology studies to establish a favorable safety profile for potential clinical translation.

References

An In-Depth Technical Guide to Ro0711401: A Positive Allosteric Modulator for Studying mGlu1 Receptor Function

An important introductory note: This technical guide details the use of Ro0711401 as a tool compound for studying the metabotropic glutamate receptor 1 (mGlu1). It is critical to clarify that this compound is a Positive Allosteric Modulator (PAM) , meaning it enhances the receptor's response to the endogenous ligand, glutamate. This contrasts with a negative allosteric modulator (NAM), which would inhibit the receptor's function. This guide will proceed with the scientifically established mechanism of this compound as a PAM.

This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for the investigation of mGlu1 receptor physiology, pharmacology, and its role in various physiological and pathophysiological processes.

Introduction to this compound and mGlu1 Receptors

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Unlike ionotropic glutamate receptors that form ion channels, mGlu1 receptors initiate intracellular signaling cascades upon activation by glutamate. These receptors are predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Given their significant role in the central nervous system, mGlu1 receptors are a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Tool compounds are indispensable for dissecting the complex biology of these receptors. This compound has emerged as a valuable tool compound for such studies. It is a selective and orally active positive allosteric modulator of the mGlu1 receptor.[1] As a PAM, this compound binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[2] This property makes it an excellent tool for amplifying endogenous mGlu1 signaling in a spatially and temporally relevant manner.

Chemical and Pharmacological Properties of this compound

IUPAC Name: N-[4-(Trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide

Molecular Formula: C₁₈H₁₁F₃N₂O₃

Molecular Weight: 360.29 g/mol

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Potency (EC₅₀) | Rat | 276.5 nM | Calcium Mobilization (HEK293 cells) | [3] |

| Human | 246.0 nM | Calcium Mobilization (HEK293 cells) | [3] | |

| Human | 56 nM | Calcium Mobilization (HEK293 cells) | [1] | |

| Selectivity | mGlu1 | Active | Not specified | |

| mGlu2-8 | Inactive at concentrations up to 30 µM | Not specified | ||

| Binding Site | Not Applicable | Transmembrane Domain | Chimeric and Mutated Receptors |

Note: The structure-activity relationship (SAR) around the this compound scaffold is known to be very steep, meaning minor structural changes can lead to a significant loss of activity.

Table 2: In Vivo Profile of this compound

| Parameter | Species | Value | Dosing | Model | Observed Effect | Reference |

| Efficacy | Mouse | 10 mg/kg, s.c. | Single dose | Spinocerebellar Ataxia Type 1 (SCA1) | Prolonged improvement in motor performance | |

| Pharmacokinetics | Rat | Kp = 0.29 | Not specified | Not applicable | Modest CNS penetration | |

| Rat | fu < 0.01 | Not specified | Not applicable | High protein binding |

Kp: brain-to-plasma concentration ratio; fu: fraction unbound in plasma.

Mechanism of Action and Signaling Pathways

This compound potentiates the activity of the mGlu1 receptor by binding to an allosteric site located within the transmembrane domain of the receptor. This binding event is thought to induce a conformational change that increases the affinity and/or efficacy of glutamate at its orthosteric binding site in the extracellular Venus flytrap domain. The result is an amplification of the canonical Gq/11 signaling cascade.

Diagram 1: mGlu1 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the mGlu1 receptor upon activation by glutamate.

Diagram 2: Mechanism of this compound Action

Caption: this compound positively modulates mGlu1 by binding to an allosteric site.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on the mGlu1 receptor.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is a primary method to quantify the potency and efficacy of mGlu1 modulators. It relies on a fluorescent dye that reports changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the EC₅₀ of this compound in potentiating glutamate-induced calcium flux in cells expressing the mGlu1 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing recombinant human or rat mGlu1.

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-Sensitive Dye: Fluo-4 AM or a comparable no-wash calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Compounds: this compound, L-Glutamate.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating:

-

The day before the assay, seed HEK293-mGlu1 cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 20,000-40,000 cells per well for a 96-well plate).

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium.

-

Prepare the dye-loading solution by diluting the calcium-sensitive dye in the assay buffer according to the manufacturer's instructions.

-

Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-20 minutes at room temperature to allow for de-esterification of the dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of L-Glutamate in assay buffer at a concentration that elicits a minimal response on its own (EC₁₀-EC₂₀).

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

First Addition: Add the serial dilutions of this compound to the wells and incubate for a predefined period (e.g., 2-5 minutes).

-

Second Addition: Add the EC₁₀-EC₂₀ concentration of L-Glutamate to all wells.

-

Measure the fluorescence signal continuously for 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.

-

Ex Vivo: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound on the electrical properties of neurons and synaptic transmission.

Objective: To assess the effect of this compound on mGlu1-mediated synaptic currents in brain slices.

Materials:

-

Animal: Rodent (e.g., rat or mouse).

-

Solutions:

-

Slicing Solution (ice-cold, carbogenated): High sucrose or NMDG-based protective solution.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): Typically contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

-

Internal Solution (for pipette): Typically contains (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3, osmolarity to ~290 mOsm.

-

-

Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.

-

Compounds: this compound, a specific mGlu1 agonist (e.g., DHPG), and antagonists if needed.

Protocol:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) slicing solution.

-

Cut acute brain slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus, cerebellum) using a vibratome.

-

Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~2 mL/min).

-

Visualize a neuron using DIC optics.

-

Approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution.

-

Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a potential of -70 mV.

-

-

Drug Application and Measurement:

-

Record a stable baseline of spontaneous or evoked postsynaptic currents.

-

To study the effect on mGlu1-mediated currents, bath-apply a specific mGlu1 agonist like DHPG to induce an inward current.

-

After establishing the agonist-induced current, co-apply this compound (at a specific concentration) with the agonist.

-

Measure the change in the amplitude and duration of the agonist-induced current. The potentiation by this compound should be observed as an increase in the current.

-

-

Data Analysis:

-

Measure the amplitude of the synaptic currents before, during, and after the application of this compound.

-

Calculate the percentage change in current amplitude to quantify the potentiating effect of this compound.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Experimental and Logical Workflows

The characterization of a tool compound like this compound typically follows a logical progression from in vitro characterization to in vivo validation.

Diagram 3: Workflow for Characterizing this compound

Caption: A logical workflow for the characterization of an mGlu1 PAM like this compound.

Conclusion

This compound is a well-characterized and selective positive allosteric modulator of the mGlu1 receptor. Its ability to enhance the endogenous activity of mGlu1 makes it a powerful tool for elucidating the receptor's role in synaptic function and its implications in various disease states. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in key experimental paradigms. By utilizing this compound, researchers can further unravel the complexities of mGlu1 signaling and explore its potential as a therapeutic target.

References

Methodological & Application

Ro0711401 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a non-competitive enhancer of glutamate signaling, this compound offers a sophisticated tool for studying the physiological and pathological roles of mGluR1. This document provides detailed application notes on the solubility of this compound in various solvents and protocols for its use in experimental settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₁F₃N₂O₃ |

| Molecular Weight | 360.29 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 714971-87-6 |

Solubility Data

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the known solubility data. It is highly recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | 277.55 mM[1][2] | Sonication is recommended to aid dissolution.[1] Use of newly opened, hygroscopic DMSO is advised. |

| Ethanol | Information not available | Information not available | Generally considered a common solvent for similar compounds. |

| Water | Information not available | Information not available | Generally considered a common solvent for similar compounds. |

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is suitable for most cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing the Compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.03 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 100 mM solution with 36.03 mg of compound, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate initial mixing.

-

If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 5-10 minutes, or until the solution becomes clear.

-

Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

For short-term storage (up to one month), the stock solution can be stored at -20°C.

-

For long-term storage (up to six months), it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

-

General Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound powder

-

Solvent of interest (e.g., ethanol, PBS)

-

Glass vials with screw caps

-

Vortex mixer

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The exact amount should be more than the expected solubility.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, which represents the solubility of this compound in the tested solvent at the specified temperature.

-

Signaling Pathways

This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 protein. The binding of glutamate to the receptor is enhanced by this compound, leading to a more robust activation of downstream signaling cascades.

References

Application Notes and Protocols for Ro0711401 in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), in electrophysiology and patch clamp experiments.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator of the mGluR1 receptor. It does not activate the receptor directly but enhances the response to the endogenous agonist, glutamate.[1][2] This modulation can lead to significant changes in neuronal excitability and synaptic transmission, primarily through the Gq/G11 signaling pathway, which influences the activity of various ion channels, including potassium channels.[3][4] Understanding the effects of this compound on ion channel function is crucial for elucidating its therapeutic potential in neurological disorders.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data for this compound and related mGluR1 modulators from electrophysiological studies.

| Compound | Assay Type | Cell Type | Measurement | Value | Reference |

| This compound (related to Ro 67-7476) | Whole-cell patch clamp | CHO cells expressing rmGlu1a and GIRK channels | Potentiation of 3 µM glutamate-induced currents (pEC50) | 6.76 ± 0.08 | [1] |

| Ro 01-6128 | Whole-cell patch clamp | CHO cells expressing rmGlu1a and GIRK channels | Potentiation of 3 µM glutamate-induced currents (pEC50) | 6.68 ± 0.12 | |

| Ro 67-4853 | Whole-cell patch clamp | CHO cells expressing rmGlu1a and GIRK channels | Potentiation of 3 µM glutamate-induced currents (pEC50) | 7.16 ± 0.20 | |

| DHPG (agonist) | Perforated patch clamp | Cerebellar granule neurons | Inhibition of outward K+ current (IKSO) | 49.7 ± 5% at 100 µM | |

| DHPG (agonist) | Whole-cell patch clamp | Rat subthalamic nucleus neurons | Evoked outward K-ATP current | - |

Signaling Pathway of mGluR1 Modulation

Activation of mGluR1 by glutamate is potentiated by this compound. This initiates a G-protein-coupled signaling cascade that can lead to the modulation of potassium channels and subsequent changes in neuronal excitability.

References

- 1. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dose-Response Curve Analysis of Ro0711401

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for performing a dose-response curve analysis of Ro0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). The protocols detailed herein are designed for an in vitro cell-based assay measuring intracellular calcium mobilization, a key downstream signaling event of mGlu1 receptor activation. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate robust and reproducible results.

Introduction to this compound and mGlu1 Signaling

This compound is a potent and selective positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to its endogenous agonist, glutamate.[2] The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a measurable endpoint that can be used to quantify the activity of this compound.

Signaling Pathway Diagram

Caption: mGlu1 receptor signaling pathway activated by glutamate and enhanced by this compound.

Experimental Design and Protocols

The following protocol describes a dose-response analysis of this compound using a cell-based calcium mobilization assay with a Fluorometric Imaging Plate Reader (FLIPR). This method is suitable for high-throughput screening and detailed pharmacological characterization.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor (HEK293-mGlu1).

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Glutamate: Prepare a stock solution in an appropriate buffer (e.g., HBSS).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (if applicable).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit or equivalent.

-

Microplates: 384-well, black-walled, clear-bottom microplates.

Experimental Workflow Diagram

Caption: Workflow for this compound dose-response analysis using a FLIPR calcium assay.

Detailed Protocol

Day 1: Cell Seeding

-

Harvest HEK293-mGlu1 cells using standard cell culture techniques.

-

Resuspend cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 384-well, black-walled, clear-bottom microplate at a density of 15,000 to 20,000 cells per well in 25 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Dose-Response Assay

-

Prepare Compound Plates:

-

Prepare a serial dilution of this compound in assay buffer. A suggested starting concentration for the highest dose is 10 µM, followed by 10-point, 3-fold serial dilutions. This wide range is recommended to capture the full sigmoidal curve.[3]

-

Prepare a working solution of glutamate in assay buffer at a concentration that elicits approximately 20% of the maximal response (EC20). This concentration needs to be predetermined in a separate experiment.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).

-

Remove the cell plate from the incubator and add 25 µL of the dye loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 15 minutes at room temperature in the dark.

-

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to read fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Perform the first addition: Transfer this compound dilutions from the compound plate to the cell plate.

-

Incubate for 2-5 minutes to allow the PAM to interact with the receptor.

-

Perform the second addition: Add the EC20 concentration of glutamate to all wells.

-

Immediately begin recording the fluorescence signal for 2-3 minutes.

-

Data Analysis and Presentation

-

Data Extraction: Export the raw fluorescence data from the FLIPR software. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Data Normalization: Normalize the data to the response of a positive control (e.g., a saturating concentration of a known mGlu1 agonist) and a negative control (vehicle).

-

Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC50, Hill slope, and maximal efficacy.

-

Data Presentation: Summarize the quantitative data in a clear and structured table.

Quantitative Data Summary

| Parameter | Value | Description |

| This compound EC50 | 56 nM | The concentration of this compound that produces 50% of its maximal effect in the presence of an EC20 concentration of glutamate. |

| Hill Slope | ~1.0 | The steepness of the dose-response curve. A value of 1.0 suggests a 1:1 binding interaction. |

| Maximal Efficacy | Variable | The maximum response induced by this compound in the presence of an EC20 concentration of glutamate, relative to a full agonist. |

| Assay Window (S/B) | >10 | The ratio of the signal from the positive control to the signal from the negative control. |

| Z'-factor | >0.5 | A statistical parameter that indicates the quality and robustness of the assay. |

Troubleshooting and Considerations

-

Low Signal or Assay Window: Optimize cell seeding density, dye loading conditions, and the concentration of the glutamate challenge.

-

High Well-to-Well Variability: Ensure uniform cell seeding and accurate liquid handling. Use of automated liquid handlers is recommended.

-

Incomplete Dose-Response Curve: Adjust the concentration range of this compound to ensure that both the bottom and top plateaus of the curve are captured.

-

PAM vs. Agonist Activity: At high concentrations, some PAMs may exhibit agonist activity. It is important to include control wells with this compound alone (without glutamate) to assess any direct activation of the receptor.

By following these detailed application notes and protocols, researchers can effectively perform a dose-response curve analysis of this compound and obtain reliable and reproducible data for the characterization of this mGlu1 positive allosteric modulator.

References

- 1. Nuclear localization of functional metabotropic glutamate receptor mGlu1 in HEK293 cells and cortical neurons: role in nuclear calcium mobilization and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ro07-11401 Concentration for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu1 positive allosteric modulator (PAM), Ro07-11401.

Frequently Asked Questions (FAQs)

Q1: What is Ro07-11401 and what is its mechanism of action?

A1: Ro07-11401 is a selective, positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a PAM, it does not activate the mGlu1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation results in a leftward shift of the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a response.

Q2: What is a typical starting concentration range for Ro07-11401 in in vitro assays?

A2: A good starting point for a dose-response curve is to use a concentration range that brackets the EC₅₀ value. For Ro07-11401, the reported EC₅₀ is approximately 277 nM for the rat mGlu1 receptor and 246 nM for the human mGlu1 receptor.[1] A typical concentration range for in vitro assays would be from 1 nM to 10 µM. It is advisable to perform a concentration-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Q3: How should I prepare a stock solution of Ro07-11401?

A3: Ro07-11401 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: Is Ro07-11401 selective for the mGlu1 receptor?

Troubleshooting Guides

Problem 1: No potentiation of glutamate response is observed in a calcium mobilization assay.

| Possible Cause | Troubleshooting Step |

| Suboptimal Glutamate Concentration | The concentration of glutamate used is critical. If the glutamate concentration is too high (saturating), the potentiating effect of the PAM will be masked. Determine the EC₂₀ (the concentration that gives 20% of the maximal response) of glutamate for your specific cell line and use this concentration in your potentiation assay. |

| Incorrect Assay Window | Ensure you are measuring the potentiation effect correctly. A typical protocol involves a "triple-add" procedure where the baseline is established, then Ro07-11401 is added, followed by the addition of glutamate (at its EC₂₀). |

| Cell Health Issues | Poor cell health can lead to a lack of response. Ensure cells are healthy, have good viability, and are not over-confluent. |